molecular formula C7H7ClN2O B1654355 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride CAS No. 2225146-51-8

1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride

Cat. No.: B1654355
CAS No.: 2225146-51-8
M. Wt: 170.59
InChI Key: VPPFUIVRTDQZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a heterocyclic compound featuring a fused pyrrole-pyridine core with a hydroxyl group at position 3 and a hydrochloride salt. The hydrochloride salt likely enhances solubility and stability, making it suitable for industrial or pharmaceutical applications, as suggested by patent filings for substituted analogs .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPFUIVRTDQZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-51-8
Record name 1H-Pyrrolo[3,2-b]pyridin-3-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2225146-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the fused ring structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and conversion to the hydrochloride salt form to enhance its properties for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring structure.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyridines .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride and its derivatives have been studied for their biological activities, particularly in the context of cancer therapy and other diseases. The following key areas highlight its potential:

Anticancer Properties

Research indicates that compounds related to 1H-pyrrolo[3,2-b]pyridine structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In a study, one derivative demonstrated potent FGFR inhibitory activity with IC50 values in the nanomolar range, effectively inhibiting breast cancer cell proliferation and inducing apoptosis .

Antimicrobial Activity

Pyrrolo derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For example, certain pyrrolo derivatives showed moderate activity against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo compounds have been explored, particularly their ability to modulate immune responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several strategies:

  • Cyclo-condensation Reactions : This method combines various precursors to form the pyrrolo structure through cyclization processes.
  • Functionalization Techniques : Post-synthetic modifications allow for the introduction of different substituents that can enhance biological activity or selectivity towards specific targets.

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study A FGFR InhibitionCompound exhibited IC50 values of 7 nM against FGFR1, showing potential as an anticancer agent.
Study B Antimicrobial ActivityDerivatives demonstrated significant inhibition against S. aureus and C. albicans, indicating potential as new antimicrobial agents.
Study C Anti-inflammatory EffectsCompounds showed efficacy in reducing inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

The core distinction lies in the positioning of substituents and the fused ring system. Key analogs include:

Compound Name Core Structure Substituents Key Properties
1H-Pyrrolo[3,2-b]pyridin-3-ol HCl Pyrrolo[3,2-b]pyridine -OH (position 3), HCl Enhanced solubility, potential bioactivity
1N-(2-Chlorovinyl)-4-hydroxy-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine -OH (position 4), 2-chlorovinyl Lower polarity due to chlorovinyl group; synthesized via NaOAc/chloroacetaldehyde
1H-Pyrrolo[3,2-b]pyridin-6-amine HCl Pyrrolo[3,2-b]pyridine -NH₂ (position 6), HCl Basic amine group; industrial-grade purity (99%)

Key Observations :

  • Ring Positioning : Pyrrolo[3,2-b]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine () alters electronic distribution, affecting reactivity and binding properties.
  • Substituent Effects : The hydroxyl group at position 3 (target) vs. position 4 () or an amine at position 6 () influences acidity, solubility, and interaction with biological targets. Hydroxyl groups enhance hydrogen bonding, while amines increase basicity.
  • Salt Form : Hydrochloride salts improve stability and handling across all analogs, as seen in industrial-grade materials .

Biological Activity

1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes a pyrrole and pyridine moiety. The molecular formula is C7H6N2OHClC_7H_6N_2O\cdot HCl, with a molecular weight of approximately 180.59 g/mol. The presence of the hydroxyl group enhances its solubility in polar solvents, facilitating its use in biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition is significant for conditions related to renal and cardiovascular diseases due to SGK-1's role in mediating electrolyte balance and cell proliferation .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, suggesting its potential as a therapeutic agent in various inflammatory disease models .
  • Cytochrome P450 Interaction : Studies have shown that it may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which raises concerns regarding potential drug-drug interactions during therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
Inhibition of SGK-1Modulates electrolyte balance
Anti-inflammatory propertiesReduces inflammatory markers
Inhibition of CYP1A2Potential for drug interactions
Anticancer activityInduces apoptosis in cancer cells

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapy : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, compound 4h showed IC50 values against FGFRs ranging from 7 to 712 nM and effectively inhibited breast cancer cell proliferation and migration .
  • Inflammatory Diseases : In a model of inflammation, the administration of this compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.